molecular formula C22H24N4O4S B11650091 2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11650091
M. Wt: 440.5 g/mol
InChI Key: VBPPYNRRQKXVFW-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a tert-butylphenoxy group, a pyrimidinylsulfamoyl group, and an acetamide moiety, making it a molecule of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with a suitable halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenol halide.

    Nucleophilic substitution: The halide is then reacted with a nucleophile, such as sodium phenoxide, to form 4-tert-butylphenoxy.

    Sulfamoylation: The 4-tert-butylphenoxy intermediate is then reacted with a sulfonamide derivative, such as pyrimidin-2-ylsulfonamide, under basic conditions to form the sulfamoyl intermediate.

    Acetylation: Finally, the sulfamoyl intermediate is acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The phenoxy and pyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases like sodium hydride or acids like hydrochloric acid.

Major Products

    Oxidation: Hydroperoxides, alcohols, or ketones.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Various substituted phenoxy or pyrimidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the sulfonamide group suggests possible applications in the treatment of bacterial infections, as sulfonamides are known for their antibacterial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the tert-butylphenoxy and sulfonamide groups.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide: Similar structure but lacks the sulfonamide group.

    4-tert-butylphenoxyacetic acid: Contains the phenoxy and tert-butyl groups but lacks the pyrimidinyl and sulfonamide functionalities.

    N-(4-tert-butylphenyl)-4-(pyrimidin-2-ylsulfamoyl)benzamide: Similar but with a benzamide instead of an acetamide group.

Uniqueness

2-(4-tert-butylphenoxy)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of a tert-butylphenoxy group, a pyrimidinylsulfamoyl group, and an acetamide moiety. This unique structure provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H24N4O4S/c1-22(2,3)16-5-9-18(10-6-16)30-15-20(27)25-17-7-11-19(12-8-17)31(28,29)26-21-23-13-4-14-24-21/h4-14H,15H2,1-3H3,(H,25,27)(H,23,24,26)

InChI Key

VBPPYNRRQKXVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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